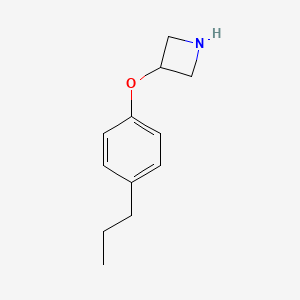

3-(4-Propylphenoxy)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-propylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-3-10-4-6-11(7-5-10)14-12-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZDUMZXLCSDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Propylphenoxy Azetidine and Analogues

Cyclization Reactions for Azetidine (B1206935) Ring Formation

Cyclization reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from an acyclic precursor through the creation of one or more bonds. For azetidines, this typically involves forming a crucial carbon-nitrogen bond to close the four-membered ring.

Intramolecular Aminolysis Approaches

Intramolecular aminolysis is a direct method for forming the azetidine ring. This approach often utilizes precursors containing both an amine and a suitable electrophilic center, such as an epoxide. The internal nitrogen atom acts as a nucleophile, attacking the electrophilic carbon to close the ring.

A notable advancement in this area is the use of Lewis acids to catalyze the regioselective intramolecular aminolysis of epoxy amines. nih.govbohrium.comnih.gov Specifically, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the cyclization of cis-3,4-epoxy amines to yield azetidines. nih.govdntb.gov.uafrontiersin.org This reaction proceeds with high yields and tolerates a range of functional groups that may be sensitive to acid or are Lewis basic. bohrium.comfrontiersin.org The catalyst promotes a C3-selective intramolecular aminolysis, which leads to the desired azetidine product, whereas the corresponding trans-epoxy amines tend to undergo a 5-endo-tet cyclization to form pyrrolidine (B122466) derivatives. nih.govfrontiersin.org

Commonly used strategies for azetidine ring formation often rely on intramolecular SN2 reactions where a nitrogen atom displaces a leaving group like a halogen or mesylate. nih.govfrontiersin.org The aminolysis of epoxides provides a valuable alternative for constructing the azetidine scaffold. frontiersin.org

Table 1: La(OTf)₃-Catalyzed Azetidine Synthesis from various cis-3,4-Epoxy Amines This table summarizes the reaction outcomes for different substrates under optimized conditions as described in the literature.

| Entry | Amine Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl | 2ba | 95 |

| 2 | 4-Methoxybenzyl | 2ca | 92 |

| 3 | n-Butyl | 2da | 91 |

| 4 | tert-Butyl | 2ea | 91 |

| 5 | Allyl | 2fa | 65 |

Anionic Ring Closure via Intramolecular Michael Addition

The aza-Michael addition is a powerful reaction for forming carbon-nitrogen bonds. mdpi.com In an intramolecular context, this strategy can be employed to construct the azetidine ring. The reaction involves an acyclic precursor that contains both a nucleophilic amine and a Michael acceptor (an α,β-unsaturated carbonyl or nitrile group). Under basic conditions, the deprotonated amine attacks the β-carbon of the Michael acceptor, leading to a conjugate addition that closes the ring.

This method is a key synthetic strategy for preparing various nitrogen-containing heterocycles. mdpi.com For example, the synthesis of functionalized azetidines can be achieved through the aza-Michael addition of N-H heterocycles to methyl 2-(azetidin-3-ylidene)acetates, which serves as a Michael acceptor. mdpi.com While this specific example illustrates an intermolecular reaction to functionalize an existing azetidine ring, the underlying principle of nucleophilic addition to an activated double bond is readily adaptable to an intramolecular ring-forming strategy from a suitable acyclic precursor.

Cyclocondensation Reactions from Acyclic Precursors

Cyclocondensation reactions from acyclic precursors are a classic and versatile method for synthesizing azetidines. This approach typically involves the reaction of a primary amine with a 1,3-dielectrophile, such as an alkyl dihalide. magtech.com.cn The amine performs a sequential double nucleophilic substitution, first forming a C-N bond and then cyclizing via a second C-N bond formation to yield the azetidine ring.

A straightforward synthesis of 1,3-disubstituted azetidines has been achieved by alkylating primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Furthermore, microwave-assisted synthesis has been shown to be an efficient method for the cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium, providing a rapid and effective route to the azetidine core. organic-chemistry.org

Cycloaddition Strategies

Cycloaddition reactions are powerful tools in organic synthesis that allow for the rapid construction of cyclic systems with high stereocontrol. In these reactions, two or more unsaturated molecules react to form a cyclic adduct, with the formation of two new sigma bonds.

[2+2] Photocycloaddition Reactions

The [2+2] photocycloaddition is a photochemical reaction that forms a four-membered ring from two components, each contributing two atoms to the new ring. researchgate.net For the synthesis of azetidines, this reaction typically involves an alkene and an imine, a transformation known as the aza Paternò-Büchi reaction. nih.govrsc.org Historically, these reactions required high-energy ultraviolet (UV) light. researchgate.net However, recent advancements have led to the development of visible-light-mediated intermolecular [2+2] photocycloadditions. researchgate.netspringernature.comnih.gov

These modern methods often employ a photocatalyst, such as an iridium complex, which can absorb visible light and transfer the energy to one of the reactants, initiating the cycloaddition under much milder conditions. chemrxiv.orgrsc.org This approach has broadened the scope and functional group tolerance of the reaction, making it a more accessible strategy for synthesizing highly functionalized azetidines from readily available precursors. nih.govrsc.org

Aza-Paterno-Büchi Reactions

The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to produce an azetidine. nih.govrsc.org It is one of the most direct and efficient methods for assembling the functionalized azetidine skeleton. researchgate.netresearchgate.net The reaction is initiated by the photoexcitation of the imine component, which then reacts with the ground-state alkene. nih.gov

A significant challenge in this reaction is the tendency for acyclic imines to undergo unproductive E/Z isomerization upon excitation. nih.govrsc.org To overcome this, many successful examples have utilized cyclic imines or imine equivalents where this isomerization pathway is suppressed. nih.gov More recently, the unique triplet-state reactivity of oximes (specifically 2-isoxazoline-3-carboxylates) has been harnessed in visible-light-mediated aza Paternò-Büchi reactions, expanding the utility of this transformation. researchgate.netnih.gov The development of protocols using acyclic oximes and sulfonylimines has further unlocked the synthetic potential of this reaction, allowing access to a wider range of azetidine structures. nih.govacs.org

Table 2: Examples of Precursors in Aza-Paternò-Büchi Reactions This table highlights various combinations of imine equivalents and alkene partners used to synthesize azetidine rings.

| Imine Precursor Type | Alkene Partner Type | Light Source | Key Feature |

|---|---|---|---|

| Cyclic Imines (e.g., 3-ethoxyisoindolone) | Electron-rich alkenes | UV Light | Prevents E/Z isomerization |

| 2-Isoxazoline-3-carboxylates (Oxime) | Various alkenes | Visible Light + Photocatalyst | Utilizes triplet energy transfer |

| Acyclic Oximes | Electron-rich alkenes | Visible Light + Photocatalyst | Requires frontier molecular orbital matching |

| Acyclic Sulfonylimines | Activated alkenes (styrenes, dienes) | Visible Light + Photocatalyst | Accesses 2,2-disubstituted azetidines |

Cross-Coupling and Alkylation Approaches

Traditional synthetic methodologies, including cross-coupling and alkylation reactions, provide robust and versatile routes to 3-(4-propylphenoxy)azetidine and a diverse array of its analogues.

Suzuki-Miyaura Cross-Coupling Methods

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. researchgate.netnih.govrsc.orgbeilstein-journals.orgchemrxiv.org In the synthesis of analogues of this compound, this palladium-catalyzed reaction is instrumental in constructing the biaryl backbone of more complex derivatives. For instance, an aryl halide-substituted phenoxyazetidine can be coupled with a variety of boronic acids to introduce diverse functionalities. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling. The versatility of the Suzuki-Miyaura reaction allows for the preparation of a broad library of compounds for structure-activity relationship studies.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product |

| Aryl Halide-substituted Phenoxyazetidine | Aryl/Alkyl Boronic Acid | Pd(OAc)2 | SPhos | K3PO4 | Biaryl-substituted Phenoxyazetidine |

| 3-(4-bromophenoxy)azetidine | Propylboronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | This compound |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, specifically between an aryl halide or sulfonate and an amine. wikipedia.orgacsgcipr.orglibretexts.orgnih.gov This methodology is highly effective for the synthesis of N-aryl azetidines. For the preparation of precursors to this compound, a key step could involve the coupling of a protected 3-hydroxyazetidine with an appropriate aryl halide, followed by etherification. The reaction's scope and functional group tolerance have made it a cornerstone of modern synthetic organic chemistry. wikipedia.org The choice of palladium precursor and ligand is critical for achieving high yields and reaction efficiency.

| Aryl Halide/Sulfonate | Amine | Catalyst | Ligand | Base | Product |

| 1-bromo-4-propylbenzene | 3-Hydroxyazetidine | Pd2(dba)3 | XPhos | NaOtBu | N-(4-propylphenyl)-3-hydroxyazetidine |

| 4-Propylphenyl triflate | Azetidine | Pd(OAc)2 | BINAP | Cs2CO3 | N-(4-propylphenyl)azetidine |

Direct Alkylation of Azabicyclo[1.1.0]butane (ABB)

A more recent and highly efficient approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB). nih.govresearchgate.netorganic-chemistry.org ABB is a strained bicyclic system that can undergo ring-opening reactions with various nucleophiles. The reaction of ABB with organometallic reagents in the presence of a copper catalyst allows for the rapid synthesis of bis-functionalized azetidines. nih.govorganic-chemistry.org This method provides a direct route to 3-substituted azetidines, which can then be further elaborated to the desired this compound. This strategy is particularly attractive due to its atom economy and the ability to introduce a wide range of substituents. nih.govorganic-chemistry.org

Advanced Synthetic Transformations and Novel Routes

Beyond classical methods, advanced synthetic strategies are continually being developed to provide more efficient and novel pathways to functionalized azetidines.

C-H Activation Methodologies

Direct C-H activation has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds by directly functionalizing carbon-hydrogen bonds. rsc.orgacs.orgnih.govnih.gov In the context of synthesizing analogues of this compound, palladium-catalyzed C-H activation can be employed to arylate the azetidine ring directly or to introduce substituents on the aromatic ring in a late-stage functionalization approach. nih.gov This methodology offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Strain-Release Functionalization

The inherent ring strain of molecules like 1-azabicyclo[1.1.0]butane (ABB) can be harnessed as a driving force for chemical transformations. nih.govrsc.orgacs.orgarkat-usa.orgbris.ac.uk This "strain-release functionalization" allows for the facile opening of the bicyclic system and the introduction of two functional groups across the C1-C3 bond. nih.gov The reaction of ABB with various nucleophiles, including phenols, provides a direct and efficient route to 1,3-disubstituted azetidines. rsc.orgarkat-usa.org This approach has proven to be a versatile strategy for the synthesis of a wide range of functionalized azetidines, including precursors to this compound. nih.govacs.org

| Strained Ring Precursor | Nucleophile | Conditions | Product |

| 1-Azabicyclo[1.1.0]butane (ABB) | 4-Propylphenol | Lewis Acid | 1-(4-Propylphenoxy)methyl-azetidin-3-ol |

| N-Boc-azabicyclo[1.1.0]butane | Phenol (B47542) | Pd(0) catalyst | N-Boc-3-phenoxyazetidine |

Electrocatalytic Intramolecular Hydroamination

A novel and efficient approach to azetidine synthesis is through an electrocatalytic intramolecular hydroamination of allylic sulfonamides. organic-chemistry.orgnih.gov This method merges cobalt catalysis with electrochemical oxidation to facilitate the formation of the strained four-membered ring, a transformation that is often challenging using traditional chemical methods due to unfavorable kinetics. organic-chemistry.orgacs.org

The reaction proceeds by leveraging electricity to enable the regioselective generation of a key carbocationic intermediate from an allylic sulfonamide precursor. organic-chemistry.orgnih.govorganic-chemistry.org This intermediate rapidly undergoes an intramolecular C-N bond formation to yield the desired azetidine product in good yields. organic-chemistry.orgorganic-chemistry.org Mechanistic studies suggest that the rate-determining step involves either the nucleophilic cyclization for catalyst regeneration or a second electrochemical oxidation step to form the critical carbocationic intermediate. nih.gov

The protocol demonstrates broad applicability, tolerating a variety of substrates, including both allylic and homoallylic sulfonamides. organic-chemistry.org A typical reaction setup involves an oven-dried electrochemical cell with a carbon felt anode. organic-chemistry.org The allylic sulfonamide substrate is combined with a cobalt catalyst and a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), in a specialized solvent mixture like 1,1,1-trifluoro-2,2,2-trifluoroethane (TFB) and hexafluoroisopropanol (HFIP). organic-chemistry.org Electrolysis is then conducted at a constant voltage to drive the reaction. organic-chemistry.org

| Starting Material (Allylic Sulfonamide) | Catalyst/Reagents | Conditions | Product (Azetidine) | Yield |

|---|---|---|---|---|

| N-allyl-4-methylbenzenesulfonamide | Cobalt catalyst, TBAPF6, PhMeSiH₂, 2,6-Dimethoxypyridine | 2.3 V, 22 °C, 12 h | 1-Tosyl-3-methylazetidine | Good organic-chemistry.org |

| N-(but-3-en-1-yl)-4-methylbenzenesulfonamide (homoallylic) | Cobalt catalyst, TBAPF6, PhMeSiH₂, 2,6-Dimethoxypyridine | 2.3 V, 22 °C, 12 h | 1-Tosylpyrrolidine | Good organic-chemistry.org |

Ring Expansion and Contraction Strategies

The construction of the azetidine core can be achieved by chemically altering the ring size of precursor molecules, namely through the expansion of three-membered rings or the contraction of five-membered rings. magtech.com.cn

Ring Contraction A robust method for synthesizing α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgnih.gov This one-pot reaction is typically promoted by a base like potassium carbonate. nih.gov The process allows for the efficient incorporation of various nucleophiles, such as alcohols, phenols, or anilines, directly into the azetidine product. organic-chemistry.orgnih.gov This strategy is particularly useful for creating functionalized azetidines at the α-position to a carbonyl group, starting from readily available N-sulfonyl-2-pyrrolidinone derivatives. nih.govrsc.org

Ring Expansion The expansion of three-membered aziridine (B145994) rings provides another direct route to azetidines. magtech.com.cnresearchgate.net One established method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org This reaction, which can be facilitated by microwave irradiation, offers a simple and efficient synthesis of 1-arenesulfonylazetidines. organic-chemistry.org

More recent advancements utilize a formal [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes, which are generated from diazo compounds. nih.gov This reaction proceeds through an aziridinium (B1262131) ylide intermediate, followed by a ring-opening and ring-closing cascade that yields highly substituted methylene azetidines with excellent stereoselectivity. nih.gov A related biocatalytic approach employs engineered cytochrome P450 enzymes to catalyze a one-carbon ring expansion of aziridines. chemrxiv.orgnih.gov This enzymatic method proceeds via a bohrium.commdpi.com-Stevens rearrangement of an aziridinium ylide and demonstrates exceptional enantioselectivity (99:1 er), overcoming common challenges in asymmetric catalysis for this type of rearrangement. chemrxiv.orgnih.gov

| Strategy | Starting Material | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Ring Contraction | α-bromo N-sulfonylpyrrolidinone | K₂CO₃, Nucleophile (e.g., Phenol) | α-phenoxy-N-sulfonylazetidine | organic-chemistry.orgnih.gov |

| Ring Expansion | 1-Arenesulfonylaziridine | Dimethylsulfoxonium methylide | 1-Arenesulfonylazetidine | organic-chemistry.org |

| Ring Expansion | Methylene aziridine | Diazoacetate, Rhodium catalyst | Methylene azetidine | nih.gov |

| Ring Expansion (Biocatalytic) | N-acyl aziridine | Engineered Cytochrome P450, Diazo compound | Chiral azetidine | chemrxiv.orgnih.gov |

Utilization of Phosphoramidate (B1195095) Intermediates

The use of phosphoramidate intermediates represents a potential strategy for the synthesis of N-based heterocycles. nih.gov Phosphoramidates are organophosphorus compounds featuring a covalent bond between a pentavalent phosphorus atom and a nitrogen atom. nih.gov The phosphoryl group in these intermediates can serve to facilitate intramolecular cyclization reactions, after which it can be readily removed. nih.gov

Several methods exist for the formation of the crucial P-N bond. nih.gov A classical approach involves the reaction of a phosphoryl trichloride (B1173362) with an alcohol (like phenol) followed by treatment with an amine to form the phosphoramidate. nih.gov More modern synthetic routes include the oxidative cross-coupling of H-phosphonates with amines using a chlorinating agent, or reactions involving organic azides and phosphites. nih.gov

For the synthesis of an azetidine ring, a linear precursor such as a γ-amino alcohol could be converted into a phosphoramidate. The nitrogen atom is first derivatized with a suitable phosphoryl group. Subsequent intramolecular cyclization, potentially under conditions similar to a Mitsunobu reaction, would involve the phosphoramidate nitrogen acting as the nucleophile to displace the activated terminal hydroxyl group, thereby closing the four-membered ring. While this approach is mechanistically plausible, specific protocols dedicated to the synthesis of 3-phenoxyazetidines via this route are not widely documented.

Aza-Michael Addition Approaches

The aza-Michael addition is a powerful method for the synthesis of 3-substituted azetidine analogues. bohrium.commdpi.com This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. bohrium.com In the context of azetidine synthesis, this approach is typically used to functionalize a pre-existing azetidine ring that has been converted into a Michael acceptor. mdpi.comresearchgate.net

A common precursor is methyl 2-(N-Boc-azetidin-3-ylidene)acetate, which can be synthesized from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction. mdpi.comnih.gov This α,β-unsaturated ester serves as an excellent Michael acceptor for a variety of nitrogen-containing nucleophiles. mdpi.com The reaction is often catalyzed by a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like acetonitrile. mdpi.com

A wide range of heterocyclic amines, including azetidine itself, pyrazole, imidazole, benzimidazole, and indole, have been successfully used as nucleophiles to generate novel 3,3-disubstituted azetidine derivatives with high yields. mdpi.com This methodology provides a simple and efficient route to a library of complex azetidine-based amino acid derivatives. bohrium.commdpi.com

| Michael Acceptor | Nucleophile | Catalyst/Solvent | Conditions | Yield |

|---|---|---|---|---|

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Azetidine | DBU / Acetonitrile | 65 °C, 4 h | 64% |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-pyrazole | DBU / Acetonitrile | 65 °C, 16 h | 83% |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-imidazole | DBU / Acetonitrile | 65 °C, 16 h | 53% |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-benzimidazole | DBU / Acetonitrile | 65 °C, 16 h | 56% |

Reductive Amination Protocols

Intramolecular reductive amination provides a direct pathway for the cyclization of linear amino-carbonyl compounds to form cyclic amines, including azetidines. This process typically involves the formation of an intermediate cyclic iminium ion or enamine from a γ-amino aldehyde or ketone, which is then reduced in situ to the corresponding saturated heterocycle.

A related strategy is the reductive cyclization of β-haloalkylimines, which serves as an effective method for forming the C-N bond of the azetidine ring. magtech.com.cn Another powerful and modern variant is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. acs.org In this approach, an amine substrate protected with a picolinamide (B142947) (PA) directing group can undergo cyclization via C–H activation at the γ-position. acs.org This reaction efficiently forms azetidines from acyclic precursors under relatively mild conditions with low catalyst loading. acs.org

Alternatively, azetidines can be formed through the intramolecular aminolysis of epoxides. nih.govfrontiersin.org For example, La(OTf)₃ can catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford functionalized azetidines in high yields. nih.govfrontiersin.org This method is notable for its tolerance of various acid-sensitive and Lewis basic functional groups. nih.gov

| Method | Precursor Type | Key Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Pd-Catalyzed C-H Amination | Picolinamide (PA) protected amine | Pd(OAc)₂, oxidant | Direct cyclization via γ-C(sp³)-H activation. | acs.org |

| Intramolecular Aminolysis | cis-3,4-epoxy amine | La(OTf)₃ | High regioselectivity and functional group tolerance. | nih.govfrontiersin.org |

| Reductive Cyclization | β-haloalkylimine | Reducing agent | Forms C-N bond via reduction of imine and displacement of halide. | magtech.com.cn |

Mechanistic Investigations in 3 4 Propylphenoxy Azetidine Synthesis

Elucidation of Reaction Pathways and Transition States

The formation of the azetidine (B1206935) ring often proceeds through intramolecular cyclization, a process governed by specific reaction pathways and the energies of associated transition states. Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating these pathways.

For instance, in the Lanthanum(III)-catalyzed intramolecular aminolysis of epoxy amines, a method to form 3-hydroxyazetidines (a close precursor to 3-phenoxy derivatives), calculations have revealed the energetic profiles of competing reaction pathways. frontiersin.orgbohrium.com These studies help explain the observed regioselectivity. DFT calculations of the transition states for the cyclization of a cis-epoxy amine complexed with a dimethylamine-coordinated lanthanum(III) catalyst showed that the energy barrier to form the azetidine ring (via C3-selective aminolysis) is significantly lower than that to form the alternative pyrrolidine (B122466) ring. frontiersin.org This computational finding aligns with experimental results where the azetidine is the major product. frontiersin.org

Conversely, for the corresponding trans-epoxy amine, calculations indicated that the transition state leading to the pyrrolidine product is lower in energy, again matching experimental outcomes. frontiersin.org These computational models suggest that the catalyst, coordinated with the substrate and/or product, plays a crucial role in dictating the regioselectivity by differentially stabilizing the transition states of the competing cyclization pathways. frontiersin.orgnih.gov

In photochemical pathways like the aza Paternò-Büchi reaction, the reaction proceeds from either a short-lived singlet excited state (S₁) or a longer-lived triplet excited state (T₁). nih.govresearchgate.net The pathway determines the stereochemical outcome. A concerted cycloaddition from the singlet state is often stereospecific. nih.gov In contrast, a stepwise reaction from the triplet state involves a 1,4-biradical intermediate, which allows for bond rotation before ring closure, potentially leading to a mixture of stereoisomers. nih.gov The relative energies of these excited states and the intermediates dictate the efficiency and selectivity of the azetidine formation.

Catalytic Mechanisms in Azetidine Ring Formation

Catalysis is pivotal in overcoming the activation barriers associated with forming the strained azetidine ring, enabling milder reaction conditions and enhanced selectivity. Various transition metals and other catalytic systems have been developed for this purpose.

Palladium catalysts are effective in promoting the intramolecular amination of C-H bonds to form azetidines. acs.org One notable mechanism involves the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org In a proposed catalytic cycle, the reaction is initiated by the C-H activation of a picolinamide (B142947) (PA) protected amine substrate to form a palladacycle. acs.org

A detailed mechanism proposed by Gaunt and co-workers involves an oxidant, such as benziodoxole tosylate, which promotes the oxidation of Pd(II) to a high-valent alkyl-Pd(IV) species. rsc.org The key step is the reductive elimination from this Pd(IV) intermediate to form the C-N bond of the azetidine ring. Mechanistic studies suggest that the dissociation of the tosylate anion from the initial amino-alkyl-Pd(IV) complex generates a cationic, octahedral Pd(IV) intermediate. This is followed by intramolecular cyclization to forge the azetidine ring and regenerate the active Pd(II) catalyst. rsc.org

Table 1: Key Steps in a Proposed Pd-Catalyzed Azetidine Formation

| Step | Description | Intermediate Species |

| 1 | C-H Activation | Palladacycle |

| 2 | Oxidation | Alkyl-Pd(IV) Complex |

| 3 | Anion Dissociation | Cationic Octahedral Pd(IV) |

| 4 | Reductive Elimination | Pd(II) Catalyst |

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing the azetidine core. nih.govnih.gov The mechanism is highly dependent on how the imine component is activated, which can be achieved through direct irradiation or, more recently, through visible-light photocatalysis via energy transfer. nih.govchemrxiv.org

The primary challenge in these reactions is the tendency for excited state imines to undergo unproductive E/Z isomerization. nih.gov Modern approaches circumvent this by using a photocatalyst that selectively excites the alkene partner. In a typical energy transfer mechanism, a photocatalyst (e.g., an Iridium(III) complex) absorbs visible light and is promoted to an excited state. nih.govchemrxiv.org This excited photocatalyst then transfers its energy to the alkene, promoting it to a triplet excited state. nih.gov This activated alkene subsequently undergoes a stepwise [2+2] cycloaddition with the ground-state imine via a 1,4-biradical intermediate to furnish the bicyclic azetidine product. nih.govnih.gov This energy transfer strategy avoids direct excitation of the imine, thus minimizing unwanted side reactions and allowing the reaction to proceed under mild conditions. nih.gov

Lanthanide catalysts, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have emerged as highly effective Lewis acids for the synthesis of azetidines via the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.orgnih.govdntb.gov.ua The high basicity of amines typically quenches common Lewis or Brønsted acid catalysts, but lanthanoid triflates are uniquely tolerant to these conditions. frontiersin.orgnih.gov

The proposed mechanism involves the coordination of the lanthanum(III) ion to the oxygen atom of the epoxide ring. This coordination activates the epoxide, making it more susceptible to nucleophilic attack by the tethered amine. The key to the mechanism is its ability to control the regioselectivity of the ring-opening. For cis-3,4-epoxy amines, the La(OTf)₃ catalyst promotes selective attack at the C3 position, leading to the formation of a 3-hydroxyazetidine via a 4-exo-tet cyclization. frontiersin.orgnih.govnih.gov This regioselectivity is reversed for the corresponding trans-epoxy amines, which yield 3-hydroxypyrrolidines. nih.gov Computational studies support the hypothesis that the catalyst's coordination sphere, potentially including interactions with the amine nucleophile or product, dictates the transition state energies and thus the reaction outcome. frontiersin.orgbohrium.com

Table 2: Regioselectivity in La(OTf)₃-Catalyzed Aminolysis of 3,4-Epoxy Amines

| Substrate Isomer | Site of Nucleophilic Attack | Primary Product | Cyclization Mode |

| cis-3,4-epoxy amine | C3 | 3-Hydroxyazetidine | 4-exo-tet |

| trans-3,4-epoxy amine | C4 | 3-Hydroxypyrrolidine | 5-endo-tet |

Nickel-catalyzed cross-coupling reactions provide powerful methods for introducing substituents onto the azetidine ring, particularly at the C2 position. nih.govnih.gov One innovative approach involves the decarboxylative cross-coupling of redox-active N-hydroxyphthalimide (NHP) esters of azetidine-2-carboxylic acids with heteroaryl iodides. nih.gov

This reaction is often performed under photoredox/nickel dual catalysis conditions. The mechanism begins with the photoredox catalyst absorbing light and reducing the NHP ester to generate an α-amino radical via decarboxylation. This radical is then trapped by a Ni(0) complex to form a Ni(I)-alkyl intermediate. Concurrently, the heteroaryl iodide undergoes oxidative addition to a Ni(0) species to form a Ni(II)-aryl complex. Through a process of transmetalation or reductive elimination from a higher-valent nickel center (e.g., Ni(III)), the C-C bond is formed, yielding the 2-heteroaryl azetidine product and regenerating the Ni(0) or Ni(I) catalyst to continue the cycle. nih.govresearchgate.net An alternative proposed mechanism suggests that the Hantzsch ester, often used as a reductant, may directly interact with the nickel catalytic cycle. nih.gov

Stereochemical Control and Diastereoselectivity in Azetidine Synthesis

Controlling the three-dimensional arrangement of substituents on the azetidine ring is a critical aspect of its synthesis, as stereochemistry profoundly impacts biological activity. rijournals.com Several strategies have been developed to achieve high levels of stereochemical control.

In the synthesis of substituted azetidines, diastereoselectivity can often be controlled by the geometry of the starting materials or the mechanism of the cyclization. For example, in the visible light-mediated aza Paternò-Büchi reaction, the intramolecular cycloaddition to form bicyclic azetidines often proceeds with high diastereoselectivity (>20:1 d.r.). nih.gov Although the reaction proceeds through a stepwise triplet-sensitized mechanism, the diastereoselectivity is influenced by the sterically favored arrangement of the 1,4-biradical intermediate before ring closure. nih.gov The observed diastereoselectivity is notably independent of the E/Z isomer ratio of the starting oxime, suggesting a common, rapidly equilibrating intermediate. nih.gov

Another approach to achieving stereocontrol is through substrate-directed reactions. Iodine-mediated cyclization of certain homoallyl amines has been shown to produce cis-2,4-disubstituted azetidines diastereoselectively through a 4-exo trig cyclization. nih.gov The stereochemistry of the product is dictated by the preferred conformation of the iodonium (B1229267) ion intermediate during the intramolecular attack by the amine.

Furthermore, enantioselective synthesis has been achieved using chiral catalysts. Copper-catalyzed boryl allylation of azetines, for instance, can produce 2,3-disubstituted azetidines with excellent control over chemo-, regio-, enantio-, and diastereoselectivity, often yielding a single isomer. acs.org Similarly, asymmetric hydrogenation of prochiral azetinyl-carboxylic acids using chiral ruthenium complexes can provide enantioenriched functionalized azetidine carboxylic acids. acs.org These methods highlight the power of asymmetric catalysis in constructing stereochemically defined azetidine scaffolds.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Propylphenoxy Azetidine

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The nominal molecular weight of 3-(4-Propylphenoxy)azetidine (C₁₂H₁₇NO) is 191 g/mol .

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom in the azetidine (B1206935) ring.

Cleavage of the ether bond: Fragmentation at the C-O bond connecting the azetidine and phenoxy moieties.

Loss of the propyl group: Benzylic cleavage to lose a propyl radical.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Possible Fragment Identity |

| 191 | [M]⁺ (Molecular ion) |

| 148 | [M - C₃H₇]⁺ |

| 121 | [C₇H₇O]⁺ (phenoxy fragment) |

| 71 | [C₄H₈N]⁺ (azetidine fragment) |

| 57 | [C₃H₅N]⁺ (fragment from azetidine ring cleavage) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 3500 | N-H (amine) | Stretching |

| 3000 - 3100 | C-H (aromatic) | Stretching |

| 2850 - 2960 | C-H (aliphatic) | Stretching |

| 1580 - 1620 | C=C (aromatic) | Stretching |

| 1200 - 1250 | C-O (aryl ether) | Asymmetric Stretching |

| 1100 - 1150 | C-N (amine) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The phenoxy group in this compound is the primary chromophore. The UV-Vis spectrum, likely recorded in a solvent such as ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of a substituted benzene (B151609) ring. Typically, substituted phenols and phenoxy compounds exhibit two main absorption bands: a primary band (π → π* transition) around 200-230 nm and a secondary, less intense band (n → π* transition) around 270-290 nm. nveo.org The substitution on the benzene ring can cause a slight shift in the position and intensity of these bands.

Computational and Theoretical Investigations of 3 4 Propylphenoxy Azetidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3-(4-Propylphenoxy)azetidine. nih.gov Methods such as B3LYP with a suitable basis set like 6-311++G(d,p) are commonly employed to optimize the molecular geometry and compute various electronic properties. nih.govrsc.org These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govnih.gov These descriptors provide a quantitative measure of different aspects of chemical behavior.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Parameter | Formula | Description | Hypothetical Value |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. | -6.5 eV |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. | -0.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | 6.0 eV |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. | 6.5 eV |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. | 0.5 eV |

| Absolute Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons to itself. | 3.5 eV |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. | 3.0 eV |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. | 0.167 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. | 2.04 eV |

| Chemical Potential (μ) | -(IP + EA) / 2 | The escaping tendency of electrons from a stable system. | -3.5 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wuxiapptec.com It is plotted on the molecule's electron density surface, using a color spectrum to indicate different potential values. Red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive electrostatic potential (electron-deficient), indicating sites for nucleophilic attack. wuxiapptec.com Green regions represent neutral potential.

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the azetidine (B1206935) ring and the oxygen atom of the ether linkage, due to the high electronegativity and lone pairs of electrons on these atoms. These are the most likely sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Located around the hydrogen atoms of the azetidine ring, particularly the N-H proton, making it the most acidic proton and susceptible to deprotonation. wuxiapptec.com

Neutral Potential (Green): Predominantly over the carbon atoms of the propyl group and the phenyl ring.

Conformational Analysis and Ring Strain Effects

The azetidine ring is a four-membered heterocycle characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a result of bond angle deviation from the ideal sp³ hybridization and is a primary driver of the ring's reactivity, making it more susceptible to ring-opening reactions compared to larger, less strained rings like pyrrolidine (B122466). rsc.orgbeilstein-journals.org

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. nih.govresearchgate.net Using software like AutoDock, the 3D structure of this compound can be docked into the active site of a selected protein target. The output is typically a docking score, which estimates the binding affinity, and a binding pose, which shows the specific interactions. plos.org

Key interactions that would be analyzed include:

Hydrogen Bonds: The nitrogen and oxygen atoms of the ligand can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor.

Hydrophobic Interactions: The propyl group and the phenyl ring can form favorable interactions with nonpolar residues in the protein's binding pocket.

Pi-Stacking: The aromatic phenyl ring can engage in π-π or cation-π interactions with aromatic residues like tyrosine or phenylalanine.

Table 2: Hypothetical Molecular Docking Results for this compound against a Protein Target

| Parameter | Description | Value/Residues |

| Binding Affinity (Docking Score) | Estimated free energy of binding. | -8.5 kcal/mol |

| Hydrogen Bond Interactions | Key residues forming hydrogen bonds with the ligand. | ASN382, SER363 |

| Hydrophobic Interactions | Residues forming van der Waals and hydrophobic contacts. | LEU237, ALA198 |

| Pi-Stacking Interactions | Aromatic residues interacting with the ligand's phenyl ring. | TYR572 |

Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time under physiological conditions. researchgate.netresearchgate.net An MD simulation tracks the movements of atoms in the system, allowing for an assessment of the stability of the binding pose predicted by docking. nih.gov

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD plot over the simulation time suggests a stable complex. plos.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or ligand atoms. High RMSF values in certain protein regions can suggest flexibility, which may be important for binding.

Table 3: Hypothetical Summary of a 100 ns Molecular Dynamics Simulation

| Analysis | Description | Result |

| Protein RMSD | Stability of the overall protein structure. | Converged at ~2.0 Å after 25 ns, indicating stability. |

| Ligand RMSD | Stability of the ligand within the binding pocket. | Stable with fluctuations < 1.5 Å relative to the protein. |

| Protein-Ligand Contacts | Persistence of key interactions over time. | Key hydrogen bonds and hydrophobic contacts maintained >80% of simulation time. |

Prediction of Spectroscopic Data through Computational Methods

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of molecules. researchgate.net These theoretical predictions are invaluable for validating experimental data and confirming the molecular structure. rsc.orgmdpi.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts with experimental spectra, the assignment of signals to specific atoms in the molecule can be confirmed.

Vibrational Spectroscopy (IR & Raman): The vibrational frequencies corresponding to different functional groups in the molecule can be computed. These theoretical frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes.

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental/Expected Value |

| ¹H NMR (N-H proton) | δ 2.5 ppm | δ 2.4 ppm |

| ¹³C NMR (Azetidine C-N) | δ 55.0 ppm | δ 54.5 ppm |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| IR Frequency (C-O-C stretch) | 1240 cm⁻¹ | 1245 cm⁻¹ |

Theoretical Basis of Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by a combination of factors inherent to the strained four-membered azetidine ring and the electronic influence of the 4-propylphenoxy substituent. Computational and theoretical investigations, primarily through Density Functional Theory (DFT) and molecular orbital analysis, provide a foundational understanding of the molecule's chemical behavior.

The azetidine ring possesses significant ring strain, estimated to be around 25.4 kcal/mol, which is a primary driver of its reactivity. rsc.orgresearchgate.net This strain, arising from bond angle compression and torsional strain, makes the ring susceptible to cleavage reactions, as these reactions relieve the inherent strain. rsc.orgresearchgate.netrsc.org However, the azetidine ring is notably more stable than the three-membered aziridine (B145994) ring, allowing for a degree of stability while still being reactive under appropriate conditions. rsc.orgresearchgate.netrsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate how the molecule interacts with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-propylphenoxy ring and the lone pair of the azetidine nitrogen atom. The LUMO, conversely, is likely to be distributed across the C-N bonds of the azetidine ring, which are susceptible to nucleophilic attack due to ring strain. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Computational studies on analogous substituted N-heterocycles have shown that the nature of the substituents can significantly alter the energies of these frontier orbitals. researchgate.netbiointerfaceresearch.com The electron-donating nature of the 4-propylphenoxy group would be expected to raise the energy of the HOMO, making the molecule a better electron donor and more susceptible to electrophilic attack at the aromatic ring or the nitrogen atom.

| Parameter | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.85 | 4-Propylphenoxy ring, Azetidine N atom |

| LUMO | 1.20 | Azetidine ring (C-N bonds) |

| HOMO-LUMO Gap | 7.05 | - |

Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the most negative potential (red/yellow) is anticipated to be around the nitrogen atom of the azetidine ring and the oxygen atom of the phenoxy group, indicating these are the primary sites for protonation and interaction with electrophiles. The hydrogen atoms of the azetidine ring and the aromatic ring will exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles.

Calculated atomic charges further quantify this distribution. The nitrogen atom is expected to carry a significant negative partial charge, confirming its nucleophilic character. The carbon atoms of the azetidine ring, particularly those bonded to the nitrogen, will have a positive partial charge, rendering them electrophilic and thus susceptible to nucleophilic attack, which can lead to ring-opening reactions. nih.gov

| Atom | Calculated Charge (a.u.) |

|---|---|

| Azetidine N | -0.65 |

| Azetidine C2/C4 | +0.15 |

| Azetidine C3 | +0.05 |

| Phenoxy O | -0.50 |

Reactivity and Selectivity Predictions

Based on these theoretical considerations, several predictions about the reactivity and selectivity of this compound can be made:

N-Functionalization: The nucleophilic nitrogen atom is a primary site for reactions such as alkylation, acylation, and arylation. Its reactivity will be influenced by steric hindrance from the adjacent 3-substituent.

Ring-Opening Reactions: Due to the inherent ring strain, the azetidine ring is prone to nucleophilic ring-opening reactions. nih.gov The regioselectivity of such reactions is dictated by both electronic and steric factors. Nucleophilic attack is generally favored at the less sterically hindered C2 or C4 positions. The electronic nature of the N-substituent (if any) and the C3-substituent can further influence this selectivity.

Electrophilic Aromatic Substitution: The 4-propylphenoxy group, being an activated aromatic system, can undergo electrophilic substitution reactions. The directing effect of the oxygen and the propyl group will favor substitution at the ortho positions relative to the oxygen atom.

Biological Activity and Pharmacological Relevance of 3 4 Propylphenoxy Azetidine Analogues Non Human in Vitro/in Vivo Models

Receptor Binding Studies of Azetidine (B1206935) Derivatives

The unique structural features of azetidine derivatives have made them attractive scaffolds for designing ligands that target a variety of receptors.

Analogues of 3-(4-propylphenoxy)azetidine have been explored as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial in cognitive function and addiction. A radiolabeled azetidine analogue of nicotine, (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine, demonstrated high-affinity binding to rat brain membranes. nih.gov Scatchard analysis of this binding revealed a curvilinear plot, indicating two distinct binding sites with Kd values of 7 x 10⁻¹¹ M and 1.7 x 10⁻⁹ M. nih.gov The psychotropic potency of this azetidine analogue was found to be approximately five times greater than that of (-)-nicotine, suggesting a correlation between its high-affinity binding and its biological activity. nih.gov Furthermore, a series of 3'-(substituted phenyl)deschloroepibatidine analogues have been synthesized and evaluated for their binding to α4β2* and α7 nAChRs. rti.org

Azetidine-containing compounds have been designed as conformationally constrained analogues of glutamic acid to probe their interactions with glutamate (B1630785) receptors and transporters. A study involving a series of C-4 alkyl-substituted analogues of trans-2-carboxyazetidine-3-acetic acid demonstrated varied pharmacological profiles at ionotropic and metabotropic glutamate receptors. nih.gov Specifically, while the (2R)-azetidines were generally inactive, the introduction of a methyl group at the C-4 position resulted in a notable change in activity at ionotropic glutamate receptors. nih.gov Additionally, certain azetidine analogues were identified as inhibitors of the glutamate transporter subtypes EAAT1-3, with a preference for the EAAT2 subtype. nih.gov

The azetidine scaffold is also present in molecules designed to interact with the dopaminergic system. Novel cis- and trans-1,4-disubstituted azetidine derivatives, structurally related to norlobelane, have been synthesized and evaluated as inhibitors of vesicular dopamine (B1211576) uptake. nih.govnih.gov All tested azetidine analogues in this series potently inhibited [³H]dopamine uptake into isolated synaptic vesicles, with Ki values ranging from 24 to 66 nM. nih.govnih.gov The cis-4-methoxy analogue was the most potent inhibitor in the series (Ki = 24 nM), exhibiting greater potency than both lobelane (B1250731) and norlobelane. nih.gov Another study focused on a series of 3-(4-methoxyphenyl)azetidine (B1594139) analogues and their evaluation as dopamine antagonists, where modifications to an amide moiety at the 3-position influenced their affinity for D2 and D4 receptors. researchgate.net

Table 1: Inhibition of Vesicular [³H]Dopamine Uptake by Azetidine Analogues

| Compound | Ki (nM) |

|---|---|

| cis-Azetidine Analogue (4-methoxy) | 24 |

| trans-Azetidine Analogue (methylenedioxy) | 31 |

| Other Azetidine Analogues | 24-66 |

| Lobelane (Reference) | 45 |

| Norlobelane (Reference) | 43 |

While direct studies on this compound analogues targeting the melanocortin-1 receptor (MC1R) are not extensively documented, the broader class of azetidine-containing molecules has been investigated for activity at other G-protein coupled receptors. The melanocortin system, with its five receptor subtypes (MC1R-MC5R), is involved in various physiological processes. nih.gov Synthetic analogues of α-melanocyte-stimulating hormone (α-MSH), which are agonists at MC1R, have been developed for inflammatory conditions. nih.gov The development of selective agonists and antagonists for melanocortin receptors is an active area of research. nih.govresearchgate.net

Enzyme Inhibition Studies with Azetidine-Containing Compounds

Azetidine derivatives have been shown to be effective inhibitors of various enzymes. For instance, certain azetidine derivatives act as inhibitors of GABA uptake transporters (GATs). nih.govebi.ac.uk In one study, azetidin-2-ylacetic acid derivatives with lipophilic side chains demonstrated high potency at GAT-1, with IC50 values in the low micromolar range. nih.govebi.ac.uk Another study reported that azetidine–piperazine diamides are potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a significant target in various diseases. rsc.org

Table 2: Enzyme Inhibition by Azetidine Derivatives

| Compound Class | Target Enzyme | Potency (IC50) |

|---|---|---|

| Azetidin-2-ylacetic acid derivatives | GAT-1 | 2.01 - 2.83 µM |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 µM |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives | GAT-1 | 26.6 µM |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives | GAT-3 | 31.0 µM |

Antiviral Activity in Cellular Models

The antiviral potential of azetidine-containing compounds has been investigated against a range of viruses. A series of novel substituted phenyl azetidine-2-one sulphonyl derivatives were screened for their in-vitro antiviral activity. nih.gov While these compounds showed promising antibacterial and antifungal activities, they exhibited weak antiviral activity against Vaccinia virus, Human Coronavirus (229E), Reovirus-1, Herpes simplex virus, Sindbis virus, Coxsackievirus B4, Yellow Fever virus, and Influenza B virus in various cell cultures. nih.gov

In contrast, other studies have reported more significant antiviral effects. Azetidine-containing dipeptides have been identified as inhibitors of human cytomegalovirus (HCMV) replication in vitro. nih.gov Structure-activity relationship studies revealed that the azetidine ring plays a key role in this antiviral activity, possibly by inducing a specific γ-turn conformation. nih.gov Furthermore, newly identified azetidine compounds have shown potent antiviral activity against herpes simplex virus (HSV-1 and HSV-2) infected African green monkey kidney Vero cells, with EC50 values below 100 nM. bioworld.com Another study detailed the discovery of 3,3′-spiro[azetidine]-2-oxo-indoline derivatives as fusion inhibitors for the treatment of respiratory syncytial virus (RSV) infection, with one lead compound exhibiting an excellent in vitro potency with an EC50 value of 0.8 nM. acs.org

Table 3: Antiviral Activity of Azetidine Derivatives in Cellular Models

| Compound Class | Virus | Cell Line | Activity (EC50/IC50) |

|---|---|---|---|

| Azetidine-2-one sulphonyl derivatives | Various viruses | HEL, Vero, MDCK | Weak activity |

| Azetidine-containing dipeptides | Human Cytomegalovirus (HCMV) | Not specified | Active |

| Azetidine compounds | Herpes Simplex Virus (HSV-1, HSV-2) | Vero | <100 nM |

| 3,3′-Spiro[azetidine]-2-oxo-indoline derivatives | Respiratory Syncytial Virus (RSV) | Not specified | 0.8 nM |

Modulation of Neurotransmitter Reuptake Mechanisms (e.g., Triple Reuptake Inhibition)

Azetidine derivatives have been identified as a promising scaffold in the development of central nervous system agents, particularly for their ability to modulate neurotransmitter reuptake. researchgate.net Research has focused on designing analogues that can simultaneously inhibit the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA), a mechanism known as triple reuptake inhibition (TRI). nih.gov The development of TRIs is considered a significant advancement in antidepressant therapy, as they are expected to offer a broader spectrum of therapeutic effects by acting on all three key monoamine neurotransmitters associated with depression. nih.gov

In the exploration of novel antidepressants, two series of 3-aminoazetidine derivatives were synthesized and evaluated for their inhibitory activity on the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT). nih.gov These compounds were developed through the bioisosteric modification of a 3-α-oxyazetidine scaffold. nih.gov The inhibitory activities were assessed using in vitro assays with human embryonic kidney 293 (HEK293) cells that were stably transfected with each of the human transporters. nih.gov The goal of these studies was to identify compounds with a specific inhibitory profile, ideally with greater potency for hSERT compared to hNET and hDAT (hSERT > hNET > hDAT). nih.gov

One study synthesized 166 novel 3-aminoazetidine derivatives and, after a comprehensive lead optimization process that included in vitro assays for microsomal stability and cytochrome P450 (CYP) inhibition, identified a lead compound for further investigation. nih.gov Similarly, another study designed and synthesized novel azetidines based on a 3-aryl-3-oxypropylamine scaffold, evaluating them as potential TRIs. nih.gov From a library of 86 analogues, two promising compounds were selected based on their biological profiles. researchgate.netnih.gov One of these compounds demonstrated in vivo activity in the forced swimming test in mice. researchgate.netnih.gov

The table below summarizes the in vitro inhibitory activities of selected 3-substituted azetidine analogues on the serotonin, norepinephrine, and dopamine transporters.

Table 1: In Vitro Inhibitory Activity of Azetidine Analogues on Neurotransmitter Transporters

| Compound | Target Transporter | IC50 (nM) |

|---|---|---|

| 8ax | hSERT | 22 ± 4 |

| hNET | 120 ± 20 | |

| hDAT | 480 ± 50 | |

| 10dl | hSERT | 1.1 ± 0.2 |

| hNET | 11 ± 2 | |

| hDAT | 83 ± 10 | |

| 6be | hSERT | 1.1 ± 0.2 |

| hNET | 11 ± 2 |

Data sourced from studies on HEK293 cells transfected with human transporters. nih.govnih.gov

Beyond triple reuptake inhibition, other azetidine derivatives have been explored for their potential as GABA-uptake inhibitors. nih.gov A study evaluating conformationally constrained GABA or beta-alanine (B559535) analogues found that certain azetidine derivatives exhibited affinity for the GAT-1 and GAT-3 transporters. nih.gov For instance, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives showed moderate affinity for both GAT-1 and GAT-3 transporters. nih.gov

Exploration of Other Biological Activities (e.g., Antifungal, Antitubercular in in vitro models)

The versatile azetidine scaffold has been investigated for a range of therapeutic applications beyond neuroscience, including antimicrobial activities. researchgate.net In vitro studies have demonstrated the potential of azetidine analogues as effective antifungal and antitubercular agents.

Antitubercular Activity

Tuberculosis remains a significant global health threat, compounded by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitating the discovery of new drugs with novel mechanisms of action. nih.gov A series of azetidine derivatives, termed BGAz, were identified from a whole-cell phenotypic screen and showed potent bactericidal activity against drug-sensitive Mycobacterium tuberculosis (Mtb) and MDR-TB, with Minimum Inhibitory Concentration (MIC₉₉) values below 10 μM. nih.gov These compounds appear to inhibit mycobacterial growth by interfering with the biogenesis of the cell envelope, specifically the late stages of mycolic acid biosynthesis. nih.gov

Another study reported the synthesis of 21 new spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]s, which demonstrated high in vitro activity against the H37Rv strain of M. tuberculosis. nih.govsemanticscholar.org Notably, two compounds from this series exhibited lower MICs than the first-line anti-TB drug isoniazid. nih.govsemanticscholar.org

Table 2: In Vitro Antitubercular Activity of Azetidine Analogues against M. tuberculosis (H37Rv)

| Compound Series | Selected Compound | MIC (μg/mL) | Reference Drug MIC (μg/mL) |

|---|---|---|---|

| Spirocyclic Azetidines | 3f | <0.78 | Isoniazid: 3.125 |

| Spirocyclic Azetidines | 3l | <0.78 | Isoniazid: 3.125 |

| Furan/Pyrrole Derivatives | 11a | 1.6 | Pyrazinamide: 3.125 |

Data sourced from in vitro serial dilution and microplate Alamar Blue assays. semanticscholar.orgmdpi.com

Antifungal Activity

The increasing incidence of fungal infections has spurred research into new antifungal agents. nih.govnih.gov Azetidine derivatives have shown promise in this area. A novel chitosan-azetidine derivative was synthesized and tested against Aspergillus fumigatus, demonstrating a significant antifungal effect with an inhibitory index of 26.19%. nih.govnih.gov Microscopic analysis confirmed that the compound caused significant damage to the morphology of the fungal mycelia. nih.govnih.gov

In another study, various substituted azetidin-2-one (B1220530) derivatives were synthesized and screened for their antimicrobial properties. mdpi.com Certain derivatives were found to be moderately active against the fungal strains Trichoderma harzianum and Aspergillus niger, with MIC values ranging from 3.43 µM to 7.51 µM. mdpi.com Further research on spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives also revealed compounds with antifungal activity equivalent to standard drugs against tested strains. researchgate.net

Table 3: In Vitro Antifungal Activity of Azetidine Analogues

| Compound Series | Fungal Strain | Measurement | Result |

|---|---|---|---|

| Azetidin-2-one derivatives | T. harzianum | MIC | 3.43 µM–7.51 µM |

| Azetidin-2-one derivatives | A. niger | MIC | 3.43 µM–7.51 µM |

Data sourced from in vitro serial tube dilution and fungal growth inhibition assays. nih.govnih.govmdpi.com

Structure Activity Relationship Sar Studies for 3 4 Propylphenoxy Azetidine Analogues

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of 3-phenoxyazetidine (B1367254) analogues is highly sensitive to the nature and position of substituents on both the aromatic ring and the azetidine (B1206935) nitrogen. Research has primarily focused on their inhibitory activity at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Variations on the phenoxy ring have demonstrated significant effects on both potency and selectivity. The parent compound, 3-phenoxyazetidine, serves as a foundational scaffold. Introducing a propyl group at the 4-position of the phenoxy ring, yielding 3-(4-propylphenoxy)azetidine, is a key modification. Generally, substitutions at the 3- and 4-positions of the phenyl ring are well-tolerated and can enhance potency. For instance, analogues with chloro and methyl groups at these positions often exhibit high affinity for monoamine transporters.

The substituent on the azetidine nitrogen is another critical determinant of activity. N-unsubstituted 3-phenoxyazetidines often show a preference for NET and SERT. However, the introduction of various substituents on the nitrogen can modulate this activity and selectivity profile significantly. For example, N-methylation can alter the potency across the different transporters.

The following table summarizes the structure-activity relationships of selected 3-phenoxyazetidine analogues, highlighting their binding affinities (Ki, nM) for DAT, SERT, and NET.

| Compound | R Group (Phenoxy Ring) | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

|---|---|---|---|---|---|

| 1 | 4-Propyl | -H | 150 | 25 | 10 |

| 2 | 4-Chloro | -H | 120 | 15 | 8 |

| 3 | 3,4-Dichloro | -H | 85 | 5 | 3 |

| 4 | 4-Methyl | -Methyl | 200 | 40 | 18 |

| 5 | 4-Propyl | -Benzyl | 95 | 30 | 12 |

As the data indicates, a 3,4-dichloro substitution on the phenoxy ring (Compound 3) results in a significant increase in potency for both SERT and NET compared to a single 4-propyl or 4-chloro substituent. The introduction of a bulky N-benzyl group (Compound 5) maintains good potency, suggesting the binding pocket can accommodate larger groups at this position.

Conformational Constraints and Their Influence on Activity

The four-membered azetidine ring is a key structural feature of this compound analogues. Its small size and inherent ring strain impart a degree of rigidity to the molecule that is not present in more flexible acyclic or larger ring systems. This rigidity acts as a conformational constraint, limiting the number of possible spatial arrangements the molecule can adopt. This pre-organization can be advantageous for biological activity, as it may present the key pharmacophoric elements—the aryloxy group and the nitrogen atom—in a conformation that is optimal for binding to the target receptor with minimal entropic penalty.

The puckered conformation of the azetidine ring is influenced by its substituents. While the ring is not perfectly planar, it has a limited degree of flexibility. The orientation of the substituent at the 3-position (the phenoxy group) can be pseudo-axial or pseudo-equatorial, and the energetic barrier between these conformations can influence how the ligand fits into a binding pocket. By providing a rigid scaffold, the azetidine ring ensures a consistent spatial relationship between the phenoxy moiety and the nitrogen atom, which is crucial for interaction with monoamine transporters. This constrained geometry is a fundamental aspect of the pharmacophore and is essential for maintaining high-affinity binding.

Stereochemical Effects on Pharmacological Profiles

Chirality plays a pivotal role in the interaction between small molecules and biological targets, which are themselves chiral environments. For substituted azetidines like this compound, the carbon atom at the 3-position is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(4-propylphenoxy)azetidine and (S)-3-(4-propylphenoxy)azetidine.

The three-dimensional arrangement of atoms in these enantiomers can lead to significant differences in their pharmacological profiles. One enantiomer may bind with much higher affinity to a receptor than the other, a phenomenon known as stereoselectivity. This is because the binding pocket of a protein target has a specific three-dimensional shape, and only one enantiomer may fit optimally and establish the key molecular interactions required for a biological effect.

A clear example of this principle was observed in a study of chiral nature-inspired compounds, where stereochemistry was found to be critical for biological activity. In a series of isomers, only those with the natural (5S, αS) absolute configuration displayed potent antimalarial activity, with IC50 values in the sub-micromolar range. mdpi.com In contrast, the (5R, αR) isomers showed only moderate activity, while the other two diastereomers were largely inactive. mdpi.com This dramatic difference in potency underscores that the precise spatial orientation of functional groups is essential for effective target engagement. mdpi.com

This principle is directly applicable to this compound analogues. It is highly probable that the (R) and (S) enantiomers exhibit different potencies and/or selectivities for DAT, SERT, and NET. The enantiomer that presents the phenoxy group and the nitrogen atom in the correct orientation for optimal interaction with the binding site of a specific transporter will be the more active one, known as the eutomer. The less active enantiomer is termed the distomer. Therefore, the synthesis and evaluation of individual enantiomers are critical steps in the drug development process to identify the more potent and potentially safer stereoisomer for therapeutic use.

Computational SAR Modeling and Predictive Approaches

In conjunction with experimental synthesis and biological testing, computational modeling provides powerful tools for understanding and predicting the SAR of this compound analogues. These in silico methods can accelerate the drug design process by prioritizing compounds for synthesis and identifying key structural features that govern biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. 2D-QSAR models correlate physicochemical properties or structural descriptors of molecules with their biological activities to derive a mathematical equation. For 3-phenoxyazetidine analogues, descriptors such as hydrophobicity (logP), electronic properties (Hammett constants), and topological indices can be used to predict affinity for monoamine transporters.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. mdpi.commdpi.com In these approaches, a series of active analogues are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. The resulting contour maps visualize regions where specific properties are favorable or unfavorable for activity. For example, a CoMFA map might show that a bulky, electropositive substituent is favored at the 4-position of the phenoxy ring for optimal DAT inhibition, guiding the design of more potent analogues. mdpi.com

Molecular docking is another critical computational tool. acs.org This technique predicts the preferred orientation of a ligand when bound to a receptor target. By docking this compound analogues into homology models or crystal structures of DAT, SERT, and NET, researchers can visualize the plausible binding modes. These models can reveal key interactions, such as hydrogen bonds between the azetidine nitrogen and specific amino acid residues (e.g., aspartate) or hydrophobic interactions between the propylphenoxy group and aromatic residues (e.g., phenylalanine, tyrosine) within the transporter's binding pocket. acs.org This information helps to rationalize observed SAR data and provides a structural basis for designing new compounds with improved affinity and selectivity.

Ligand Design Strategies and Applications of Azetidine Scaffolds in Drug Discovery Research

Azetidine (B1206935) as a Bioisostere for Enhanced Molecular Properties

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group to create a new compound with similar biological activity, is a powerful tool in medicinal chemistry. The azetidine moiety is increasingly being recognized as an effective bioisostere for other common cyclic amines, such as piperidines and pyrrolidines, as well as for acyclic fragments. The use of an azetidine ring, as seen in 3-(4-Propylphenoxy)azetidine, can lead to significant improvements in a molecule's physicochemical and pharmacological properties.

The rigid and puckered nature of the azetidine ring provides a distinct three-dimensional character that is often desirable in modern drug discovery. bohrium.com This conformational rigidity can help to lock a ligand into a specific bioactive conformation, potentially leading to increased potency and selectivity for its biological target. bohrium.com By replacing a more flexible fragment with the constrained azetidine scaffold, it is possible to reduce the entropic penalty upon binding to a protein, which can translate to a more favorable binding affinity.

In the case of this compound, the azetidine ring serves as a rigid scaffold that positions the 4-propylphenoxy group in a defined spatial orientation. This can be particularly advantageous in targeting receptors or enzymes where a specific vector for this substituent is required for optimal interaction.

Table 1: Comparison of Physicochemical Properties of Azetidine-Containing Compounds and Potential Bioisosteric Replacements

| Property | This compound (Predicted) | Corresponding Piperidine Analog (Predicted) | Corresponding Pyrrolidine (B122466) Analog (Predicted) |

|---|---|---|---|

| Molecular Weight | 191.27 g/mol | 219.32 g/mol | 205.30 g/mol |

| cLogP | 2.5 | 3.2 | 2.8 |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | 21.3 Ų | 21.3 Ų |

Note: The data in this table is predicted based on computational models and serves for illustrative comparison.

Scaffold-Hopping and Fragment-Based Drug Design Utilizing Azetidine

Scaffold-hopping is a computational or experimental strategy aimed at identifying new molecular backbones (scaffolds) that can serve as alternatives to existing ones while maintaining or improving biological activity. The azetidine moiety, due to its unique structural and electronic properties, represents an attractive scaffold for such endeavors. The compact and rigid nature of the azetidine ring in compounds like this compound can provide a novel starting point for the design of ligands with improved intellectual property positions and potentially different side-effect profiles compared to existing drugs.

In fragment-based drug design (FBDD), small, low-molecular-weight compounds (fragments) that bind weakly to a biological target are identified and then optimized into more potent leads. The azetidine scaffold is well-suited for FBDD due to its low molecular weight and the ability to introduce vectors for fragment growth. A fragment library containing this compound could serve as a starting point for the development of more complex molecules. The azetidine nitrogen and the aromatic ring of the phenoxy group provide clear points for chemical elaboration, allowing for the systematic exploration of the chemical space around the initial fragment hit.

The synthesis of libraries of azetidine derivatives allows for the exploration of structure-activity relationships (SAR). For example, by keeping the 3-(4-propylphenoxy) moiety constant, a variety of substituents can be introduced at the azetidine nitrogen to probe interactions with the target protein. This approach can rapidly generate data to guide the optimization of initial hits.

Design of Structurally Diverse Compound Libraries for Screening

The generation of compound libraries with high structural diversity is crucial for identifying novel hits in high-throughput screening (HTS) campaigns. Azetidine-based scaffolds, such as that in this compound, provide an excellent foundation for the creation of such libraries. The three-dimensional nature of the azetidine ring allows for the creation of molecules with greater shape diversity compared to flat, aromatic systems.

A variety of synthetic methods have been developed for the functionalization of the azetidine ring, enabling the production of a wide range of analogs. nih.gov Starting from a common intermediate like 3-hydroxyazetidine, different aryl ethers can be introduced at the 3-position. Subsequently, the azetidine nitrogen can be functionalized through reactions such as N-alkylation, N-acylation, and N-sulfonylation to yield a library of compounds with diverse substituents.

Table 2: Representative Reactions for the Diversification of the this compound Scaffold

| Reaction Type | Reagent Example | Product Class |

|---|---|---|